

# Application Notes and Protocols for Albuvirtide Clinical Trials

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## Compound of Interest

Compound Name: *Albuvirtide*

Cat. No.: *B10815435*

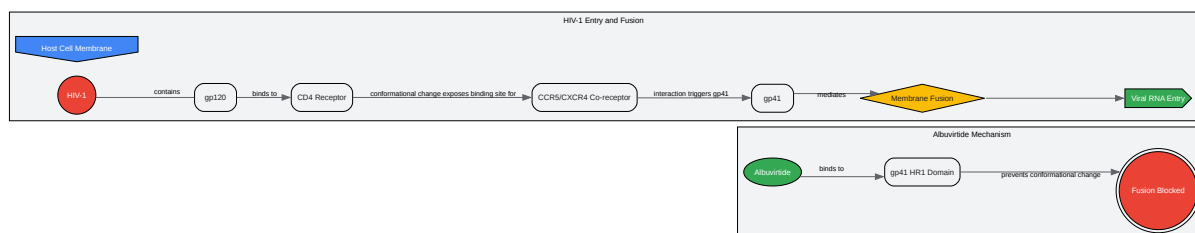
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and key experimental protocols for studies involving **Albuvirtide**, a long-acting HIV-1 fusion inhibitor.

## Mechanism of Action

**Albuvirtide** is a synthetic peptide derived from the HIV-1 envelope glycoprotein gp41.<sup>[1][2]</sup> It functions as a fusion inhibitor by binding to the HR1 domain of gp41, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.<sup>[1]</sup> This action blocks the entry of HIV-1 into CD4+ T cells.<sup>[1]</sup> A key feature of **Albuvirtide** is its conjugation with human serum albumin, which significantly extends its half-life in the bloodstream, allowing for less frequent dosing.<sup>[1]</sup>



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Caption: Mechanism of **Albuvirtide** as an HIV-1 Fusion Inhibitor.

## Clinical Trial Design: An Overview

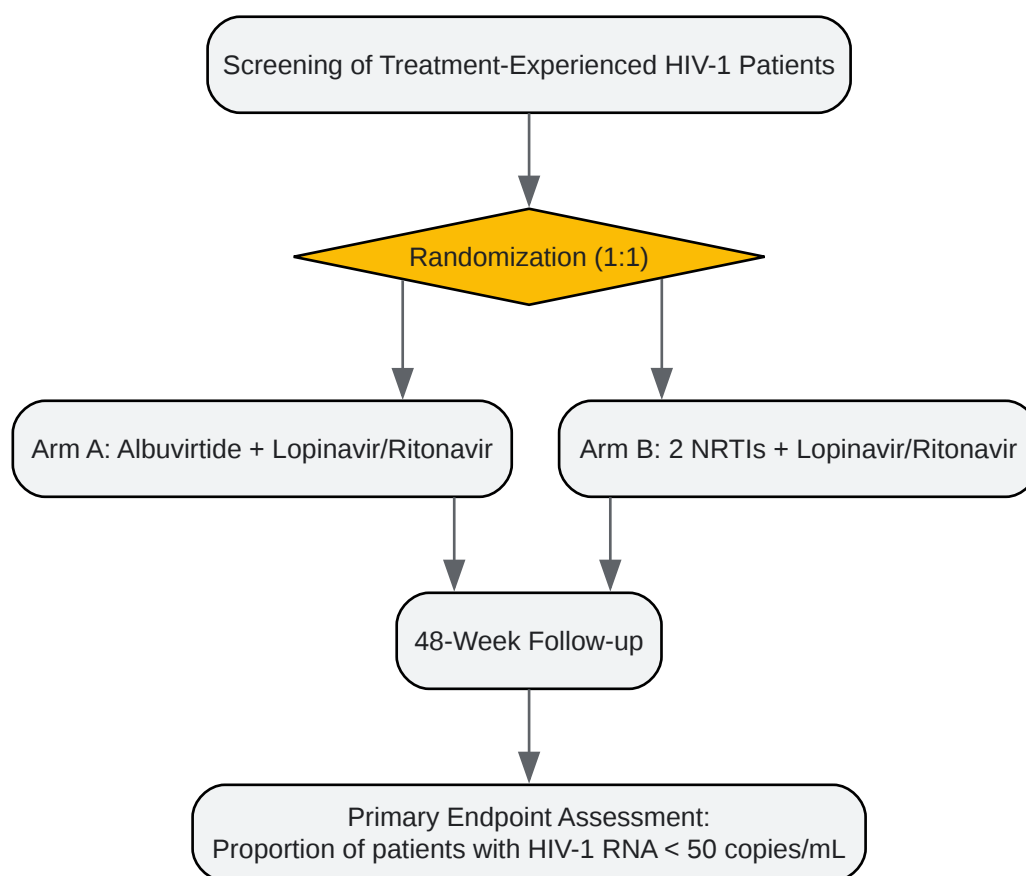
**Albuvirtide** has undergone Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy. A pivotal study is the TALENT trial, a Phase 3, randomized, controlled, open-label, non-inferiority study conducted in China.[3][4]

## Phase 1 and 2 Studies

Phase 1 trials focused on safety and pharmacokinetics, establishing a half-life of 10-13 days, which supports once-weekly dosing.[5][6] Phase 2 studies provided initial evidence of the antiviral activity and safety of **Albuvirtide** in combination with lopinavir/ritonavir.[7] In a Phase 2 study, treatment-naïve patients receiving 160 mg or 320 mg of **Albuvirtide** weekly with lopinavir/ritonavir showed significant reductions in HIV-1 RNA levels.[4][6]

## Phase 3 TALENT Study Design

The TALENT study enrolled treatment-experienced adults with HIV-1 who had failed first-line antiretroviral therapy.[3][4] Participants were randomized to receive either **Albuvirtide** plus lopinavir/ritonavir or a standard second-line regimen of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) plus lopinavir/ritonavir.[3][4] The primary endpoint was the proportion of patients with an HIV-1 RNA level below 50 copies/mL at 48 weeks.[3][4]



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Caption: Workflow of the Phase 3 TALENT Clinical Trial.

## Data Presentation

The following tables summarize the quantitative data from **Albuvirtide** clinical trials.

Table 1: Pharmacokinetic Parameters of **Albuvirtide**

Parameter	Value	Reference
Half-life ( $T_{1/2}$ )	10-13 days	[5][6]
C <sub>max</sub> (320 mg single dose)	61.9 ± 5.6 mg/L	[4]
AUC <sub>0-∞</sub> (320 mg single dose)	3012.6 ± 373.0 mg·h/L	[4]
C <sub>max</sub> (320 mg multiple doses)	57.0 ± 7.9 mg/L	[4]
C <sub>trough</sub> (320 mg multiple doses)	6.9 mg/L	[4]

| AUC<sub>0-∞</sub> (320 mg multiple doses) | 4946.3 ± 407.1 mg·h/L |[4] |

Table 2: Efficacy Results from the Phase 3 TALENT Study (48 Weeks)

Endpoint	Albuvirtide + LPV/r	2 NRTIs + LPV/r	Reference
Patients with HIV-1 RNA < 50 copies/mL	80.4%	66.0%	[3][4]
Patients with HIV-1 RNA < 400 copies/mL	Not explicitly stated, but superiority was shown in per-protocol analysis for this endpoint.	Not explicitly stated	[7]
Mean change in CD4+ T-cell count from baseline	Data not available in a comparable format.	Data not available in a comparable format.	

| Virologic Failure (HIV RNA ≥ 400 copies/mL) | 6% | 8% |[5] |

Table 3: Safety Profile from the Phase 3 TALENT Study

Adverse Event	Albuvirtide + LPV/r	2 NRTIs + LPV/r	Reference
Any Grade 3-4 Adverse Event	Similar frequency in both groups	Similar frequency in both groups	[3][4]
Most Common AEs	Diarrhea, upper respiratory tract infections, increased triglycerides	Diarrhea, upper respiratory tract infections, increased triglycerides	[3][4]
Drug-related Serious AEs	None reported	Not specified, but two participants discontinued due to AEs.	[5]

| Injection Site Reactions | None reported | N/A [[5] |

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of clinical trial data.

### Protocol 1: Quantification of HIV-1 RNA (Viral Load)

Objective: To quantify the number of HIV-1 RNA copies in patient plasma.

Method: COBAS AmpliPrep/COBAS TaqMan HIV-1 Test, v2.0 (Roche Molecular Diagnostics)

Principle: This is a real-time polymerase chain reaction (RT-PCR) assay that automates sample preparation, reverse transcription, and PCR amplification to quantify HIV-1 RNA.[8][9]

Procedure:

- Specimen Collection and Processing:
  - Collect whole blood in EDTA tubes.
  - Centrifuge to separate plasma within 6 hours of collection.

- Store plasma frozen at -70°C until analysis.[\[10\]](#)[\[11\]](#)
- Automated RNA Extraction (COBAS AmpliPrep):
  - Thaw plasma samples at room temperature.
  - Load plasma samples onto the COBAS AmpliPrep instrument.
  - The instrument performs automated lysis of viral particles, nucleic acid binding to magnetic glass particles, washing, and elution of the purified RNA.[\[8\]](#)[\[9\]](#)
- Real-time RT-PCR (COBAS TaqMan):
  - The purified RNA is automatically transferred to the COBAS TaqMan analyzer.
  - Reverse transcription of HIV-1 RNA to cDNA is performed.
  - The cDNA is amplified by PCR using specific primers and probes for conserved regions of the HIV-1 genome.
  - The accumulation of PCR product is monitored in real-time by detecting the fluorescence of a cleaved dual-labeled probe.[\[8\]](#)[\[9\]](#)
- Quantification:
  - The viral load is calculated by comparing the amplification signal of the patient sample to a standard curve generated from known concentrations of an internal RNA standard.
  - Results are reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).

## Protocol 2: CD4+ T-Cell Count

Objective: To determine the absolute number of CD4+ T-lymphocytes in whole blood.

Method: Flow Cytometry using BD FACSCalibur or BD FACSCount system.

Principle: This method uses fluorescently labeled monoclonal antibodies to identify and enumerate lymphocyte subsets based on their cell surface antigens.

**Procedure:**

- Specimen Collection:
  - Collect whole blood in EDTA tubes.
- Staining:
  - Pipette 50  $\mu$ L of whole blood into a tube.
  - Add a cocktail of fluorescently labeled antibodies (e.g., CD3-FITC, CD4-PE, CD45-PerCP).
  - Vortex gently and incubate for 15-30 minutes at room temperature in the dark.[\[12\]](#)
- Lysis:
  - Add a lysing solution (e.g., BD FACS Lysing Solution) to lyse red blood cells.
  - Incubate for 10-15 minutes at room temperature in the dark.[\[12\]](#)
- Flow Cytometric Analysis:
  - Acquire the sample on the flow cytometer.
  - Identify the lymphocyte population based on their forward and side scatter properties and CD45 expression.
  - Within the lymphocyte gate, identify and enumerate the CD3+CD4+ T-cell population.[\[12\]](#)
- Absolute Count Calculation:
  - For single-platform systems (like BD FACSCount), a known number of fluorescent beads in the reagent tube allows for the direct calculation of the absolute cell count per microliter of blood.[\[13\]](#)
  - For dual-platform systems, the percentage of CD4+ T-cells obtained from the flow cytometer is multiplied by the total lymphocyte count from a hematology analyzer.

## Protocol 3: HIV-1 Drug Resistance Testing

**Objective:** To identify genetic mutations in the HIV-1 genome that confer resistance to antiretroviral drugs.

**Method:** Genotypic and Phenotypic Assays

### A. Genotypic Resistance Assay (Sequencing of gp41)

**Principle:** This assay involves sequencing the gp41 region of the HIV-1 env gene to detect mutations known to be associated with resistance to fusion inhibitors.[\[14\]](#)

**Procedure:**

- RNA Extraction:
  - Extract HIV-1 RNA from patient plasma as described in Protocol 1.
- Reverse Transcription and PCR:
  - Synthesize cDNA from the viral RNA.
  - Amplify the gp41 coding region using specific primers.
- DNA Sequencing:
  - Sequence the amplified PCR product.
- Data Analysis:
  - Compare the patient's gp41 sequence to a wild-type reference sequence.
  - Identify mutations at positions known to be associated with fusion inhibitor resistance (e.g., in the HR1 domain).[\[2\]](#)[\[15\]](#)

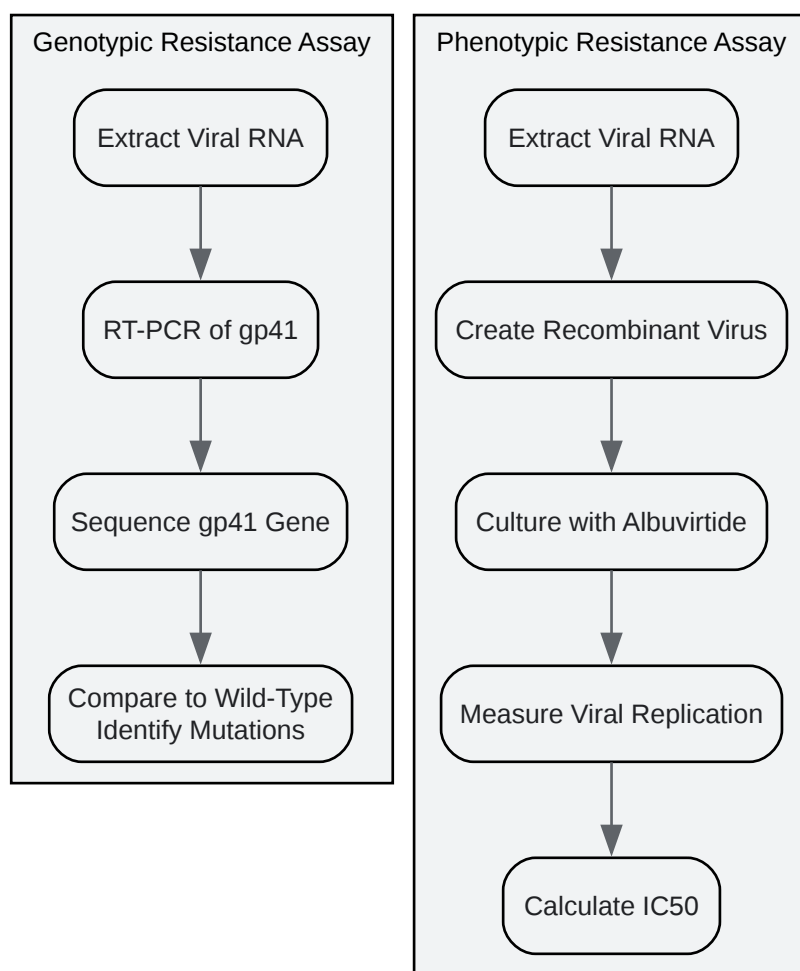
### B. Phenotypic Resistance Assay (e.g., PhenoSense)

**Principle:** This assay measures the ability of a patient's virus to replicate in the presence of different concentrations of an antiretroviral drug.[\[10\]](#)[\[11\]](#)



#### Procedure:

- Generation of Recombinant Virus:
  - Amplify the patient's viral RNA from plasma.
  - Insert the amplified genetic material into a viral vector that lacks the corresponding region.
  - This creates a recombinant virus containing the patient's viral genes of interest.[\[16\]](#)
- Drug Susceptibility Testing:
  - Culture host cells and infect them with the recombinant virus in the presence of serial dilutions of **Albuvirtide**.
- Measurement of Viral Replication:
  - Quantify viral replication at each drug concentration. This is often done using a reporter gene (e.g., luciferase) incorporated into the viral vector.[\[16\]](#)
- Data Analysis:
  - Calculate the drug concentration that inhibits viral replication by 50% (IC<sub>50</sub>).
  - Compare the IC<sub>50</sub> of the patient's virus to the IC<sub>50</sub> of a wild-type reference virus to determine the fold-change in susceptibility.[\[17\]](#)



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Caption: Workflow for HIV-1 Drug Resistance Testing.

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